Product packaging for 3-(2,2,2-Trifluoroethyl)morpholine(Cat. No.:CAS No. 1083396-16-0)

3-(2,2,2-Trifluoroethyl)morpholine

Cat. No.: B2734071
CAS No.: 1083396-16-0
M. Wt: 169.147
InChI Key: FFPWJEVAPQZFFW-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)morpholine is a useful research compound. Its molecular formula is C6H10F3NO and its molecular weight is 169.147. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10F3NO B2734071 3-(2,2,2-Trifluoroethyl)morpholine CAS No. 1083396-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)3-5-4-11-2-1-10-5/h5,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPWJEVAPQZFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083396-16-0
Record name 3-(2,2,2-trifluoroethyl)morpholine
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Role As a Building Block and Scaffold in Advanced Chemical Synthesis Research

Utility in the Creation of Diverse Compound Libraries

The creation of diverse compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast chemical space to identify new lead compounds. nuvisan.com this compound serves as an excellent starting point for generating such libraries due to its inherent structural features.

There is a growing interest in the development of sp3-rich molecular scaffolds in drug discovery, as these three-dimensional structures often lead to improved selectivity and better physicochemical properties compared to their flatter, sp2-hybridized counterparts. acs.orgnih.gov The morpholine (B109124) ring of this compound is inherently sp3-rich, providing a defined three-dimensional geometry. This pre-existing conformational rigidity is a valuable attribute when designing novel molecular frameworks. acs.org The synthesis of complex morpholines, including those with sp3-rich characteristics, has been achieved through methods like the Petasis three-component coupling reaction followed by cyclization, highlighting the accessibility of these scaffolds. rsc.org The incorporation of such sp3-rich fragments can enhance aqueous solubility and provide opportunities for new intermolecular interactions with biological targets. nih.gov

The assembly of compound screening libraries is crucial for exploring new chemical space and identifying novel bioactive molecules. nuvisan.com Nitrogen-containing heterocycles, such as the morpholine in this compound, are important starting points for these libraries. acs.org The trifluoroethyl group offers a unique handle for diversification, allowing for the introduction of a wide range of functionalities through various chemical transformations. This facilitates the rapid generation of a library of related compounds, each with subtly different properties, which can then be screened for biological activity. The development of synthetic methodologies that allow for the modular construction of complex molecules from building blocks like this compound is a key enabler in this process. nih.gov

Applications in Medicinal Chemistry-Oriented Synthesis

In the realm of medicinal chemistry, the design and synthesis of molecules with specific biological activities is a primary goal. The unique properties of this compound make it a particularly useful building block in this endeavor.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The introduction of fluorine into these pharmacophores can significantly enhance their properties. d-nb.info The trifluoroethyl group in this compound acts as a fluorinated pharmacophore, influencing the molecule's interaction with its biological target. d-nb.info The synthesis of various fluorinated molecules, including those containing a trifluoroethyl group, has been a focus of research, with methods like ruthenium-catalyzed azide-alkyne cycloadditions being employed to create complex fluorinated triazoles. researchgate.net The synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines further demonstrates the utility of morpholine-containing structures in creating fluorinated pharmacophores. nih.gov

The incorporation of fluorine has a profound impact on a molecule's lipophilicity (its ability to dissolve in fats and lipids) and basicity (its ability to accept a proton). informahealthcare.com Generally, replacing hydrogen with fluorine increases lipophilicity. informahealthcare.comnih.gov However, the effect can be context-dependent, with the potential for decreased lipophilicity when fluorine is near certain functional groups. informahealthcare.com The trifluoromethyl group in this compound significantly increases the lipophilicity of the molecule while reducing the basicity of the morpholine nitrogen. researchgate.net This modulation of physicochemical properties is a critical aspect of drug design, as it can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. informahealthcare.com

PropertyInfluence of Trifluoromethyl GroupReference
Lipophilicity Increases informahealthcare.comresearchgate.net
Basicity of Nitrogen Decreases informahealthcare.comresearchgate.net

The availability of efficient and scalable synthetic routes is essential for the practical application of any building block in medicinal chemistry. savemyexams.com Various synthetic methods have been developed to access trifluoromethyl-containing heterocycles. researchgate.net For instance, trifluoromethyl-aziridines have been synthesized and used as precursors for more complex structures like (trifluoromethyl)morpholin-2-one derivatives. rsc.org The synthesis of 4-(trifluoromethyl)azetidin-2-ones and their use as building blocks for a variety of trifluoromethyl-functionalized molecules further highlights the development of synthetic pathways to access these valuable intermediates. researchgate.net These routes provide the foundation for the broader application of this compound and related structures in drug discovery programs.

Applications in Agrochemical and Materials Science Research

The unique combination of a polar morpholine ring and a lipophilic, electron-withdrawing trifluoroethyl group makes this compound a compound of significant interest in materials science and agrochemical research. The morpholine moiety offers a site for hydrogen bonding and acts as a weak base, while the trifluoroethyl group can enhance metabolic stability, binding affinity, and thermal properties. This dual functionality allows for its exploration in diverse, high-performance applications.

The introduction of fluorine-containing groups is a highly successful strategy in the design of modern agrochemicals, with over half of the pesticides launched in the last two decades being fluorinated. nih.gov The trifluoromethyl (-CF3) or trifluoroethyl (-CH2CF3) group, in particular, is known to significantly enhance the efficacy of active ingredients by modifying key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov

While this compound is not yet a component of a major commercial agrochemical, it represents a valuable building block for the synthesis of new potential agents. researchgate.net Trifluoromethyl-substituted heterocycles, including morpholines, are recognized as important starting materials for creating novel compounds in agrochemistry. researchgate.net The morpholine ring itself is a well-established scaffold in fungicides (e.g., Fenpropimorph, Tridemorph) and other crop protection agents. Therefore, the combination of these two valuable moieties in a single building block is a strategic asset for researchers aiming to develop next-generation agrochemicals with improved performance profiles. The development of synthetic methods for N-containing heterocycles bearing trifluoromethyl groups remains a key area of focus for accessing novel agrochemical candidates. acs.org

The table below lists examples of agrochemicals that contain either a morpholine ring or a trifluoromethyl group, illustrating the importance of these individual components in the industry.

Compound Name Active Moiety Agrochemical Class Primary Use
FenpropimorphMorpholineFungicideControl of powdery mildew and rusts in cereals
TridemorphMorpholineFungicideControl of powdery mildew on cereals
Fluazifop-butylTrifluoromethylpyridineHerbicidePost-emergence control of grass weeds
FlutolanilTrifluoromethylFungicideControl of diseases caused by Rhizoctonia solani
MefentrifluconazoleTrifluoromethylFungicideBroad-spectrum disease control in various crops

The this compound structure embodies two components that are highly relevant to advanced polymer chemistry: the morpholine ring and the trifluoroethyl group. The latter is a key feature of the monomer 2,2,2-Trifluoroethyl Methacrylate (B99206) (TFEMA), which is used to create specialized fluoropolymers.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled architectures and narrow molecular weight distributions. acs.org TFEMA is an important monomer in this field, used in RAFT dispersion polymerization to produce poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA). These polymerizations are often conducted via a method known as Polymerization-Induced Self-Assembly (PISA), where a soluble polymer block is chain-extended with TFEMA, leading to the formation of an insoluble PTFEMA block that drives the self-assembly of nanoparticles. acs.org For instance, diblock copolymer nano-objects, such as vesicles, can be synthesized using a poly(stearyl methacrylate) (PSMA) stabilizer block. acs.org

The morpholine moiety is also utilized in polymer science, often by being incorporated into RAFT agents to impart specific functionalities to the resulting polymer. For example, a morpholine-functionalized RAFT agent has been synthesized to prepare pH-responsive polymers. researchgate.net In such systems, the morpholine end-group can be protonated upon acidification, altering the hydrophilicity of the polymer and inducing morphological transitions, such as a worm-to-sphere change, which can lead to the reversible gelation and degelation of the polymer solution. researchgate.net

The combination of these technologies suggests a potential use for this compound as a building block for creating novel functional monomers or RAFT agents that merge the properties of fluorination with the pH-responsiveness of the morpholine group.

The table below summarizes typical conditions and outcomes for the RAFT polymerization of TFEMA.

Stabilizer Block Core Monomer Polymerization Method Resulting Morphology Reference
Poly(stearyl methacrylate) (PSMA)2,2,2-Trifluoroethyl Methacrylate (TFEMA)RAFT Dispersion Polymerization (PISA)Vesicles acs.org
Poly(glycerol monomethacrylate) (PGMA)2,2,2-Trifluoroethyl Methacrylate (TFEMA)RAFT Aqueous Emulsion PolymerizationSpherical Nanoparticles whiterose.ac.uk

The parent compound, morpholine, is a versatile industrial chemical widely employed as a solvent, stabilizer, and formulation aid. silverfernchemical.comatamankimya.com Its miscibility with water and many organic solvents, combined with its basicity, makes it an effective corrosion inhibitor in boiler water systems by neutralizing acidic components like carbon dioxide. silverfernchemical.comiarc.fr It also functions as an emulsifier and stabilizer in waxes, polishes, and coatings, where its evaporation contributes to the formation of a water-resistant film. iarc.fr

The introduction of a 3-(2,2,2-trifluoroethyl) group onto the morpholine ring fundamentally alters its physicochemical properties, suggesting specialized, rather than general-purpose, applications. The trifluoroethyl group significantly increases the molecule's lipophilicity and molecular weight while reducing the basicity of the nitrogen atom due to its strong electron-withdrawing nature.

These modified properties could make this compound a candidate for niche applications:

Specialty Solvent: Its unique polarity profile could make it a suitable solvent for specific chemical reactions, particularly those involving other fluorinated compounds where miscibility is a challenge for conventional solvents.

Stabilizer in Fluorinated Systems: It could act as a stabilizer or pH moderator in non-aqueous, fluorinated formulations where the properties of unsubstituted morpholine are not ideal.

High-Performance Coatings: The presence of the trifluoroethyl group could enhance the thermal stability and chemical resistance of formulations, making it a potential additive in high-performance coatings or lubricants.

While widespread industrial use is not documented, its properties position it as a compound of interest for research into advanced formulations requiring enhanced stability and specific solubility characteristics.

The table below compares the physical properties of the parent compound, morpholine, with one of its simple derivatives to illustrate the effect of substitution.

Compound Name CAS Number Molecular Formula Boiling Point (°C) Density (g/mL at 25°C)
Morpholine110-91-8C₄H₉NO128.31.007
4-(2-Aminoethyl)morpholine2038-03-1C₆H₁₄N₂O2050.992
This compound1083396-16-0C₆H₁₀F₃NONot reportedNot reported

The Morpholine Scaffold: a Privileged Structure in Advanced Chemical Synthesis

The morpholine (B109124) ring, a six-membered saturated heterocycle containing both an ether and an amine functional group, is recognized as a "privileged scaffold" in medicinal chemistry. sci-hub.senih.gov This designation stems from its frequent appearance in a wide array of approved drugs and biologically active molecules. sci-hub.se The utility of the morpholine moiety is attributed to its favorable physicochemical, biological, and metabolic properties, as well as the relative ease with which it can be synthesized and modified. sci-hub.senih.gov

The morpholine structure is a versatile and readily accessible building block in organic synthesis. sci-hub.se It can be incorporated into larger molecules as a secondary amine reagent or constructed through various synthetic methodologies. sci-hub.senih.gov Its presence in a molecule can enhance potency, confer selectivity for specific biological receptors, and improve pharmacokinetic properties. sci-hub.seresearchgate.net

Appropriately substituted morpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive effects. jchemrev.comjchemrev.com The morpholine ring can act as an integral part of a pharmacophore, the essential molecular features responsible for a drug's biological activity, or it can serve as a structural framework upon which other functional groups are arranged to achieve specific therapeutic actions. sci-hub.se

Positioning of 3 2,2,2 Trifluoroethyl Morpholine Within Organofluorine Chemistry Research

3-(2,2,2-Trifluoroethyl)morpholine represents a confluence of the advantageous properties of both the trifluoroethyl group and the morpholine (B109124) scaffold. The trifluoromethyl (CF3) group, and by extension the trifluoroethyl group, is known to increase the stability and lipophilicity of molecules. beilstein-journals.org The incorporation of this specific fluorinated substituent onto the morpholine ring creates a building block with potential applications in the development of new pharmaceuticals and agrochemicals.

Research in organofluorine chemistry is actively exploring the synthesis and application of such hybrid molecules. While specific, in-depth studies focused solely on this compound are not extensively detailed in readily available literature, its constituent parts are subjects of significant investigation. For instance, methods for the trifluoroethylation of aromatic compounds, including those containing morpholine, have been developed using reagents like 2,2,2-trifluoroethyl chloride under nickel catalysis. doi.org This indicates an active interest in creating molecules with the precise structural features of this compound and its derivatives.

The broader context of research into trifluoromethylated and trifluoroethylated compounds is vast, with ongoing efforts to develop new synthetic methods for their creation. beilstein-journals.orgbenthamdirect.com The reagent 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2) has gained considerable attention as a valuable tool for synthesizing a variety of trifluoromethyl-substituted organic molecules. researchgate.net The development of such reagents facilitates the construction of complex molecules like this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C6H10F3NO PubChemLite uni.lu
Monoisotopic Mass 169.07144 Da PubChemLite uni.lu
Predicted XlogP 1.0 PubChemLite uni.lu
InChIKey FFPWJEVAPQZFFW-UHFFFAOYSA-N PubChemLite uni.lu

Historical Context and Evolution of Research on Trifluoroethyl Substituted Compounds

Multi-Step Synthesis from Precursors

These routes build the morpholine (B109124) scaffold through a sequence of reliable and often scalable reactions, starting from commercially available or readily prepared chemical building blocks.

Synthesis from 2-(Trifluoromethyl)oxirane (B1348523)

A key strategy for the preparation of C-trifluoromethylated morpholines, including both 2- and 3-substituted regioisomers, commences with the versatile starting material, 2-(trifluoromethyl)oxirane. researchgate.net This epoxide is a valuable precursor due to the inherent reactivity of the three-membered ring towards nucleophilic opening. The synthesis is designed to be scalable, allowing for the production of multigram quantities of the target morpholines in both racemic and optically active forms. researchgate.net

The general approach involves the reaction of 2-(trifluoromethyl)oxirane with an appropriate amino alcohol. The regioselectivity of the epoxide ring-opening is a critical factor in determining the final position of the trifluoromethyl group on the morpholine ring. Subsequent cyclization of the resulting amino alcohol intermediate leads to the formation of the desired morpholine heterocycle. The procedures are well-established and provide a reliable pathway to these important fluorinated building blocks. researchgate.net The preparation of the starting material, 2-(trifluoromethy)oxirane, can be achieved by the reduction of 3-chloro-1,1,1-trifluoroacetone followed by cyclization. google.com

Routes Involving 2-Chloromethyl-Substituted Morpholine Intermediates

Another established synthetic pathway to morpholine derivatives proceeds through the intermediacy of 2-chloromethyl-substituted morpholines. This method is particularly useful for constructing complex morpholine-containing scaffolds, such as spiroacetals. acs.org The synthesis begins with the reaction of epichlorohydrin (B41342) with a suitable β-amino alcohol, which generates the 2-chloromethyl-substituted morpholine core. acs.org

This intermediate can then undergo further transformations. For instance, base-mediated dehydrochlorination can yield an exocyclic enol ether, which serves as a versatile platform for the construction of a second ring system. acs.org This strategy has been successfully employed in the high-yielding, large-scale synthesis of bis-morpholine spiroacetals. acs.org A similar principle is applied in the synthesis of N-methylmorpholine-substituted benzimidazolium salts, where 2-(chloromethyl)-1H-benzimidazole is reacted with morpholine. mdpi.com This highlights the general utility of chloromethyl-substituted heterocyclic intermediates in the synthesis of more complex morpholine-containing molecules.

Preparation via Trifluoroethyl Isocyanate and Related Building Blocks

The use of highly reactive fluorinated building blocks, such as 3,3,3-trifluoroethyl isocyanate, offers another avenue for the synthesis of molecules containing the trifluoroethyl moiety. This isocyanate can be prepared from perfluoroisobutene through a multi-step sequence. nih.govnih.gov The isocyanate is a versatile reagent that readily reacts with nucleophiles like amines and alcohols to form ureas and carbamates, respectively. nih.govnih.gov

In the context of morpholine chemistry, 3,3,3-trifluoroethyl isocyanate has been shown to react with morpholine itself to yield the corresponding urea (B33335) derivative. nih.gov While this does not directly produce this compound, the resulting N-(2,2,2-trifluoroethyl)-N'-(morpholin-4-yl)urea represents a potential precursor that could be further elaborated to the target compound. The development of synthetic methods utilizing such reactive intermediates is of considerable interest for creating libraries of fluorinated compounds for biological screening. nih.govnih.gov

Advanced Cyclization and Ring-Formation Techniques

More recently, advanced synthetic methods have been developed that allow for the direct formation of the trifluoroethyl-substituted morpholine ring through sophisticated cyclization reactions. These techniques often offer improved efficiency and stereocontrol.

Electrochemical Intramolecular Oxytrifluoromethylation of N-Tethered Alkenyl Alcohols

A powerful and modern approach to the synthesis of 2-(2,2,2-trifluoroethyl)morpholine (B3240792) derivatives is through an electrochemical intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols. cnrs.frresearchgate.net This method is distinguished by its mild reaction conditions and the avoidance of harsh chemical oxidants. The reaction proceeds via the direct anodic oxidation of a trifluoromethylating agent, such as the inexpensive and easy-to-handle Langlois reagent (sodium trifluoromethanesulfinate), to generate the trifluoromethyl radical. cnrs.fr

This radical then adds to the alkene moiety of the N-tethered substrate, initiating a cyclization cascade that results in the formation of the morpholine ring. A variety of substituted 2-(2,2,2-trifluoroethyl)morpholines have been synthesized in moderate to high yields using this technique under constant current electrolysis in an undivided cell. cnrs.frrsc.org The scope of the reaction is broad, tolerating various substitution patterns on the aryl group of the alkene. rsc.org

Table 1: Electrochemical Synthesis of 2-(2,2,2-trifluoroethyl)morpholine Derivatives

Substrate (N-Tethered Alkenyl Alcohol) Trifluoromethylating Agent Electrolyte Current Yield (%) Reference
N-Tethered Alken-6-ol Langlois Reagent LiClO₄ 15 mA Good to High , rsc.org
Variously Aryl-Substituted N-Tethered Alken-6-ols Langlois Reagent LiClO₄ 15 mA up to 88% rsc.org

Reactions of Fluorinated α-Bromoenones with Amino Alcohols

A highly efficient domino reaction between fluorinated α-bromoenones and β-amino alcohols provides a selective route to trifluoromethylated morpholines. This method is notable for its ability to construct the heterocyclic system in a single, well-controlled process. The reaction is initiated by an aza-Michael addition of the amino alcohol to the α-bromoenone, which is then followed by an intramolecular cyclization to form the morpholine ring. By carefully selecting the reaction conditions, it is possible to achieve high selectivity in the formation of the desired morpholine derivatives. This approach has been successfully applied to the synthesis of a range of trifluoromethylated N,O-heterocycles.

Intramolecular and Intermolecular Cyclization Strategies for Morpholine Ring Formation

The construction of the morpholine ring is a critical step in the synthesis of these target compounds. Both intramolecular and intermolecular cyclization strategies are widely employed, often starting from elaborated amino alcohol precursors.

Intramolecular Cyclization: Intramolecular strategies typically involve the formation of a key bond within a single molecule that is already poised for ring closure. A common approach begins with β-amino alcohols, which can be induced to cyclize with a two-carbon electrophile. For instance, fluorinated α-bromoenones can react with secondary amino alcohols in a domino reaction. This sequence is initiated by an aza-Michael addition, followed by an intramolecular bromide substitution to form the morpholine ring. researchgate.net Another powerful intramolecular method is the rhodium-catalyzed cyclization of nitrogen-tethered allenols, which produces a variety of substituted morpholines with high efficiency and stereoselectivity. researchgate.net Furthermore, electrochemical methods have been developed for the intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols, providing direct access to CF3-containing morpholines under mild conditions. researchgate.net

A well-documented intramolecular cyclization involves heating N-haloacetyl derivatives of amino acids in the presence of a base, which is a common method for producing morpholine-2,5-diones. acs.org To favor this intramolecular pathway, reactions are often conducted under highly dilute conditions in solvents like dimethylformamide (DMF). acs.org

Intermolecular Cyclization: Intermolecular approaches involve the coming together of two or more separate molecules to form the ring. A notable example is the palladium-catalyzed Tsuji-Trost reaction followed by an iron(III)-catalyzed heterocyclization, which allows for the diastereoselective synthesis of variously substituted morpholines from vinyloxiranes and amino alcohols. researchgate.netresearchgate.net Another metal-free strategy involves the amphoteric diamination of electron-deficient allenes with 1,2-diamine derivatives. This method allows for a formal [4+2] cyclization to produce piperazines, a strategy that can be adapted for morpholine synthesis under mild conditions without the need for transition metal catalysts. d-nb.infonih.gov

Cyclization Strategy Key Reactants Catalyst/Conditions Primary Product Type
Intramolecular Domino ReactionFluorinated α-bromoenones, Secondary amino alcoholsBase-mediatedMonocyclic or Bicyclic Morpholines researchgate.net
Intramolecular OxytrifluoromethylationN-tethered alkenyl alcohols, Langlois reagentConstant current electrolysisCF3-containing Morpholines researchgate.net
Intermolecular Sequential CatalysisVinyloxiranes, Amino alcoholsPd(0) then Fe(III)Substituted Morpholines researchgate.netresearchgate.net
Intermolecular Amphoteric DiaminationElectron-deficient allenes, 1,2-diamine derivativesMetal-free, e.g., NCS/KI1,4-Diazo heterocycles (adaptable) d-nb.infonih.gov

Stereoselective Synthesis and Chiral Induction

Controlling the stereochemistry at the C-3 position and other potential stereocenters on the morpholine ring is crucial for developing pharmacologically active compounds.

The synthesis of both racemic and enantiomerically pure trifluoromethyl-substituted morpholines has been successfully achieved. researchgate.net Racemic forms are often synthesized first, and subsequent resolution can provide the individual enantiomers. For example, racemic analogues of Reboxetine, a morpholine-containing drug, were prepared and then resolved into their (S,S) and (R,R) enantiomers using chiral High-Performance Liquid Chromatography (HPLC). science.gov

The synthesis of optically active forms from the outset is often more efficient and typically relies on one of three main approaches:

Chiral Pool Synthesis: This involves using readily available, enantiomerically pure starting materials, such as amino acids or amino alcohols. ru.nl For instance, L-ephedrine was used in one of the earliest syntheses of an enantiomerically pure morpholine. ru.nl

Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This includes methods like organocatalytic [3+2] cycloadditions to create spirocyclic oxindoles containing a CF3-group with excellent enantioselectivity. nih.gov

A reported multi-step synthesis of both 2- and 3-trifluoromethylmorpholines starts from commercially available 2-(trifluoromethyl)oxirane, yielding both racemic and optically active products in multigram quantities. researchgate.net Another approach involves a core.ac.ukacs.org-proton shift reaction of optically active imines derived from tetrafluoroethylenated ketones and (R)-1-phenylethylamine to produce optically active tetrafluoroethylenated amines. beilstein-journals.org

Diastereoselectivity, the control of relative stereochemistry between two or more stereocenters, is a key challenge in morpholine synthesis. High levels of diastereoselectivity have been achieved through various methods.

Photocatalytic strategies have emerged as powerful tools. For instance, a visible-light-mediated diastereoselective annulation using a photocatalyst, a Lewis acid, and a Brønsted acid can construct morpholines from simple starting materials with high yields and stereoselectivity, including challenging tri- and tetra-substituted derivatives. uclouvain.beacs.org The observed diastereoselectivity in such radical processes is often a direct result of steric and stereoelectronic effects. acs.org

Organocatalysis also offers excellent control. The [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with other reactants, catalyzed by chiral thiourea (B124793) derivatives or phase-transfer catalysts, can produce highly functionalized spiro-fused morpholine analogues with excellent diastereoselectivity (often >99:1 dr). nih.gov Similarly, nucleophilic addition of fluoromethyl sulfones to chiral N-tert-butanesulfinimines proceeds with very high diastereoselectivity, providing a route to chiral fluorinated vicinal diamines, which are precursors to morpholine-like structures. cas.cn

Method Reactants Catalyst/Reagent Diastereomeric Ratio (dr)
Photocatalytic AnnulationVarious simple precursorsVisible-light photocatalyst, Lewis acid, Brønsted acidHigh to Excellent uclouvain.beacs.org
Organocatalytic [3+2] CycloadditionN-2,2,2-trifluoroethylisatin ketimines, MaleimidesTetrahexylammonium bromide (Phase Transfer Catalyst)up to >99:1 nih.gov
Organocatalytic [3+2] CycloadditionN-2,2,2-trifluoroethylisatin ketimines, Activated alkenesCinchona-derived thioureaExcellent nih.gov
Nucleophilic FluoroalkylationChiral α-amino N-tert-butanesulfinimines, PhSO2CF2HLiN(SiMe3)2up to >99:1 cas.cn

Mechanistic Investigations of Synthesis Reactions

Understanding the underlying mechanisms of the synthetic reactions is vital for optimizing conditions and expanding the scope of these methodologies.

Nucleophilic substitution is a cornerstone of many synthetic routes toward fluorinated heterocycles. The presence of strongly electron-withdrawing fluorine atoms significantly influences the reactivity of the molecule. In aromatic systems, fluorine activates the ring towards nucleophilic attack, a reaction that is difficult on non-fluorinated aromatic rings. core.ac.uk The mechanism for nucleophilic aromatic substitution (SNAr) on highly fluorinated systems generally proceeds through a two-step addition-elimination process. core.ac.uk

Addition Step: The nucleophile attacks the electron-poor carbon atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the slow, rate-determining step. core.ac.uk

Elimination Step: The leaving group (often a fluoride ion) is eliminated, restoring the aromaticity of the ring. This step is usually very fast. core.ac.uk

In aliphatic systems, such as a 2,2,2-trifluoroethyl group, the strong inductive electron-withdrawing effect of the CF3 group makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. However, the same effect can also influence the stability of potential intermediates and transition states. Mechanistic studies using quantum chemical calculations and NMR have been employed to elucidate reaction pathways, for example, to confirm that nucleophilic attack occurs at the difluoromethyl group rather than other potential electrophilic sites in a precursor for fluoroform synthesis. rsc.org These studies help to predict and control the outcome of competing reaction pathways, such as SN2 versus elimination. rsc.org

The introduction of the trifluoromethyl (CF3) or trifluoroethyl (CF2CH3) group requires specialized reagents and often catalytic activation.

Trifluoromethylating Reagents: A variety of reagents have been developed for delivering the CF3 group.

Electrophilic Reagents: Umemoto's and Togni's reagents are widely used "CF3+" sources, often employed in reactions catalyzed by transition metals like palladium or ruthenium, or in photoredox catalysis. jku.atjst.go.jp

Nucleophilic Reagents: The Ruppert-Prakash reagent (TMSCF3) is a classic nucleophilic "CF3-" source. More recently, reagents derived from fluoroform (HCF3), an inexpensive and environmentally benign gas, have been developed. acs.org For instance, deprotonation of fluoroform in DMF creates a stabilized trifluoromethyl anion equivalent. acs.org

Radical Precursors: The Langlois reagent (CF3SO2Na) is a cost-effective source of the trifluoromethyl radical (•CF3) upon oxidation. researchgate.net It is frequently used in copper-catalyzed reactions. researchgate.net

Catalysts: Catalysts play a pivotal role in facilitating the trifluoromethylation reaction under mild and controlled conditions.

Transition Metals: Palladium catalysts, often in combination with specialized phosphine (B1218219) ligands like BrettPhos, are effective for the cross-coupling of aryl chlorides with CF3 sources. beilstein-journals.org Copper salts (e.g., Cu(OAc)2, Cu(II) salts) are commonly used to catalyze reactions involving radical precursors like the Langlois reagent, often in the presence of an oxidant such as K2S2O8. researchgate.net

Photoredox Catalysts: Iridium and ruthenium complexes are prominent visible-light photoredox catalysts that can generate CF3 radicals from reagents like Togni's or Umemoto's reagents under very mild conditions. jst.go.jp These catalysts can be quenched through either oxidative or reductive cycles to drive the desired transformation.

Catalyst Type Example Catalyst Reagent Type Example Reagent Mechanism
Transition MetalPd(OAc)2 / BrettPhosElectrophilicUmemoto's ReagentCross-Coupling beilstein-journals.org
Transition MetalCu(II) saltsRadicalLanglois ReagentRadical C-H Trifluoromethylation researchgate.net
Photoredox CatalystIridium or Ruthenium complexesElectrophilic/RadicalTogni's ReagentSingle Electron Transfer jst.go.jp

Functionalization of the Morpholine Ring System

The morpholine ring of this compound offers two primary sites for chemical modification: the carbon atoms of the heterocyclic ring and the secondary nitrogen atom.

Direct functionalization of the carbon atoms in the this compound ring is a less explored area of its chemistry. However, insights can be drawn from related morpholine structures. For instance, the metabolic fate of some morpholine-containing drugs involves oxidation of the ring to produce morpholine lactones or lactams. sci-hub.se This suggests that oxidative functionalization of the carbon atoms adjacent to the nitrogen or oxygen in the this compound ring could be a feasible transformation.

Furthermore, studies on related heterocyclic systems, such as morpholin-2-ones, have demonstrated that cross-dehydrogenative coupling reactions can be employed to introduce substituents at the C3 position. mdpi.com For example, N-phenyl morpholin-2-one (B1368128) can react with phthalimide (B116566) in a cross-dehydrogenative coupling to yield 3-(1,3-dioxoindolin-2-yl)-4-phenylmorpholin-2-one. mdpi.com While not a direct example, this methodology points towards the potential for C-H activation and functionalization on the carbon framework of the this compound ring under specific catalytic conditions.

The secondary amine within the morpholine ring is a key handle for a variety of chemical modifications, including acylation, alkylation, and nitrosation. These reactions are fundamental in creating diverse libraries of compounds for various applications.

N-Acylation: The nitrogen atom can be readily acylated. A notable example is the reaction with an acylating agent like triphosgene (B27547) in an organic solvent such as normal heptane. This reaction yields the corresponding morpholine carbonyl chloride derivative, which is a versatile intermediate for further synthesis. google.com

N-Nitrosation: As a secondary amine, the morpholine nitrogen can react with nitrosating agents. For instance, under acidic conditions, morpholine reacts with sodium nitrite (B80452) to produce the stable and volatile N-nitrosomorpholine (NMOR). nih.gov This reaction is a general method for the derivatization of secondary amines.

N-Alkylation and Reductive Amination: The synthesis of N-substituted morpholines, including those with fluoroalkyl groups, can be achieved through reductive amination. For example, N-fluoroalkylated morpholino nucleosides are synthesized by the oxidative ring cleavage of ribonucleoside derivatives to form dialdehydes, followed by a cyclization reaction with fluorinated primary amines like 2,2,2-trifluoroethylamine. d-nb.info This highlights the utility of the nitrogen atom as a nucleophile in forming new carbon-nitrogen bonds.

The following table summarizes key modifications at the nitrogen atom of the morpholine ring, drawing from reactions of the parent morpholine or its N-substituted analogues.

Reaction Type Reagent(s) Product Type Reference
N-AcylationTriphosgeneMorpholine carbonyl chloride google.com
N-NitrosationSodium nitrite, AcidN-Nitrosomorpholine nih.gov
Reductive AminationDialdehyde (B1249045), NaCNBH₃N-Substituted morpholine d-nb.info

Reactions Involving the Trifluoroethyl Moiety

The trifluoroethyl group is generally stable, but it can participate in or influence reactions under specific conditions, allowing for the generation of novel building blocks and further derivatization.

Trifluoromethyl-substituted morpholines are themselves considered valuable building blocks for drug discovery. researchgate.net The synthesis of these compounds often starts from simpler trifluoroethyl-containing precursors. For example, (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate (B1224126) can be synthesized from triphenylphosphine (B44618) and 2,2,2-trifluoroethyl triflate. researchgate.net This phosphonium (B103445) salt is a key reagent in Wittig reactions with aldehydes to produce 3,3,3-trifluoropropenylidene compounds, demonstrating how a trifluoroethyl unit can be incorporated into larger, more complex structures. researchgate.net

While the C-F bonds of the trifluoromethyl group are highly stable, the carbon atoms of the ethyl chain can be involved in reactions. For instance, the reaction of (2,2,2-trifluoroethyl)triphenylphosphonium triflate with secondary amines does not proceed via a simple substitution but results in the formation of novel (Z)-(2-amino-2-fluorovinyl)triphenylphosphonium triflates. researchgate.net This indicates that under certain conditions, the trifluoroethyl side chain can undergo elimination and addition reactions.

Additionally, photochemical reactions on related systems suggest potential pathways for functionalization. For example, photochemical hydrobromination of perfluoro-(N-vinylmorpholine) results in the formation of N-(2-bromo-1,2,2-trifluoroethyl)octafluoromorpholine, showing that addition reactions can occur on a double bond adjacent to a trifluoromethylated carbon. rsc.org

Synthesis of Complex Analogues and Hybrid Structures

The functionalized derivatives of this compound are instrumental in the synthesis of more complex molecules and hybrid structures, which are of significant interest in medicinal chemistry. The morpholine moiety is a privileged scaffold, and its combination with the trifluoroethyl group can enhance biological activity and pharmacokinetic properties. sci-hub.se

A key strategy involves using a functionalized morpholine as a core scaffold to attach other molecular fragments. For example, the morpholine carbonyl chloride derivative, formed via N-acylation, can react with various nucleophiles to create a range of ureas and carbamates. google.com

A prominent example of the synthesis of complex hybrid structures is the creation of N-fluoroalkylated morpholino nucleosides. In these molecules, a morpholine ring containing a trifluoroethyl group on the nitrogen atom replaces the natural furanose sugar of a nucleoside. d-nb.info This modification aims to improve the pharmacological properties of the parent nucleoside. d-nb.info

The table below presents examples of complex structures synthesized using trifluoroethyl-containing heterocyclic building blocks, illustrating the potential for creating diverse analogues.

Building Block Reaction Partner / Strategy Resulting Complex Structure / Analogue Reference
Ribonucleoside-derived dialdehyde2,2,2-Trifluoroethylamine / Reductive aminationN-(2,2,2-Trifluoroethyl)morpholino nucleoside d-nb.info
2,2,2-Trifluoroethyl morpholineTriphosgene / Acylation2,2,2-Trifluoroethyl morpholine carbonyl chloride google.com
(2,2,2-Trifluoroethyl)triphenylphosphonium triflateAromatic aldehydes / Wittig reaction3,3,3-Trifluoropropenylidene compounds researchgate.net
(2,2,2-Trifluoroethyl)triphenylphosphonium triflateSecondary amines(Z)-(2-Amino-2-fluorovinyl)triphenylphosphonium triflates researchgate.net

These examples underscore the versatility of the this compound core and its derivatives in constructing intricate molecules with potential biological applications.

Formation of Spiroacetal Analogues

The synthesis of spiroacetal analogues represents a key chemical transformation of the this compound core. A notable example involves the creation of bis-morpholine spiroacetals. The synthesis begins with a 2-chloromethyl-substituted morpholine, which is derived from epichlorohydrin and β-aminoalcohols. Through a base-mediated dehydrochlorination, an exocyclic enol ether is formed. This intermediate is then used to construct the second morpholine ring in a two-step process, yielding the spiroacetal scaffold. This methodology also allows for the generation of 6,7- and 7,7-spiroacetal analogues. researchgate.net

Another approach to spiro-morpholines involves the intramolecular cycloaddition of an azide (B81097) with an alkyne to form the morpholine ring. nih.gov Additionally, glycopyranosylidene-spiro-morpholinones have been synthesized from glyculosonamide derivatives. nih.gov In one method, a 2-chloroethyl glycoside is treated with potassium carbonate in acetonitrile (B52724) to induce ring closure and form the spiro-morpholin-3-one. nih.gov

Table 1: Examples of Spiroacetal Analogue Synthesis

Starting Material Key Intermediate(s) Final Product Type Reference
Epichlorohydrin and β-aminoalcohols 2-chloromethyl-substituted morpholine, exocyclic enol ether Bis-morpholine spiroacetals researchgate.net
Azide- and alkyne-functionalized precursors - Hemiaminal ether type spiro-morpholines nih.gov
Glyculosonamide derivatives 2-Chloroethyl glycoside Glycopyranosylidene-spiro-morpholinones nih.gov

Integration into Nucleoside Analogues (e.g., N-Fluoroalkylated Morpholinos)

The this compound scaffold can be integrated into nucleoside analogues, a class of compounds with significant antiviral and anticancer activities. researchgate.net A primary synthetic route to these N-fluoroalkylated morpholinos involves the oxidative cleavage of the vicinal diol in a ribonucleoside derivative. This cleavage results in a dialdehyde intermediate, which then undergoes a cyclization reaction via double reductive amination with a fluorinated primary amine, such as 2,2,2-trifluoroethylamine, to yield the N-fluoroalkylated morpholino nucleoside. d-nb.inforesearchgate.net

This strategy has been successfully applied to various nucleoside precursors, including those derived from uridine, cytidine, adenosine, and guanosine. d-nb.inforesearchgate.net The yields of these reactions can be moderate, and optimization of reaction conditions is often necessary. researchgate.netthieme-connect.com For instance, different reductive amination conditions (Methods A and B) have been explored to improve yields for various nucleobase-containing morpholinos. thieme-connect.com

Table 2: Synthesis of N-Fluoroalkylated Morpholino Nucleoside Analogues

Nucleobase Fluoroalkyl Amine Method Yield (%) Resulting Compound Reference
Uracil CH2CF3 Method B 29 6c thieme-connect.com
Cytosine CH2CH2F Method A 33 7a thieme-connect.com
Cytosine CH2CHF2 Method A 31 7b thieme-connect.com
Cytosine CH2CF3 Method B 23 7c thieme-connect.com
Adenosine CH2CH2F Method A 52 8a thieme-connect.com
Adenosine CH2CHF2 Method A 40 8b thieme-connect.com

An alternative approach for creating morpholine-based nucleoside analogues involves the cyclization of diformyl intermediates with an ammonia (B1221849) source, followed by dithiocarbamate (B8719985) formation and a desulfurization-fluorination step to introduce a trifluoromethyl group at the nitrogen. d-nb.inforesearchgate.net

Conjugation with Other Heterocyclic and Aromatic Systems

The this compound core can be conjugated with a variety of other heterocyclic and aromatic systems to generate novel chemical entities with diverse potential pharmacological activities. The morpholine ring itself is a privileged pharmacophore, and its combination with other bioactive moieties is a common strategy in drug discovery. nih.gov

One example of such conjugation is the synthesis of 2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate. americanelements.com In this molecule, the morpholine ring is linked to a piperidine (B6355638) scaffold, which is further functionalized. Another instance involves the reaction of 3-chloro-6-(trifluoromethyl)pyridazine (B1416223) with morpholine to produce 4-(6-(trifluoromethyl)pyridazin-3-yl)morpholine. sci-hub.se

Furthermore, the this compound moiety can be incorporated into more complex molecular architectures. For example, it has been integrated into indole-based structures, such as (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide, which has been investigated as an EZH2 inhibitor. acs.org The synthesis of such complex molecules often involves multi-step sequences, including the amidation of a piperidine intermediate with trifluoroacetic anhydride, followed by reduction. acs.org

The conjugation of morpholine with various aromatic and heterocyclic rings can be achieved through different synthetic methods, including SNAr reactions, where a halogenated heterocycle reacts with an amine. The use of reagents like trifluoroacetic acid in 2,2,2-trifluoroethanol (B45653) can facilitate these reactions. researchgate.net

Table 3: Examples of Conjugated this compound Derivatives

Conjugated Heterocycle/Aromatic System Resulting Compound Name Synthetic Approach Reference
Piperidine 2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate Not specified americanelements.com
Pyridazine 4-(6-(Trifluoromethyl)pyridazin-3-yl)morpholine Reaction of a chloro-pyridazine with morpholine sci-hub.se
Indole-piperidine (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide Multi-step synthesis including amidation and reduction acs.org

This compound: A Key Building Block in Modern Chemical Synthesis

The morpholine moiety is a prevalent structural motif in numerous approved drugs, valued for its ability to improve physicochemical properties and engage in favorable interactions with biological targets. mdpi.com The strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity. d-nb.infoinformahealthcare.com The compound this compound has emerged as a valuable building block in this context, combining the desirable features of the morpholine ring with the unique electronic properties of the trifluoroethyl group. This article explores its role as a versatile scaffold in advanced chemical synthesis, with a focus on its application in the generation of compound libraries and in medicinal chemistry-oriented synthesis.

Theoretical and Computational Studies of 3 2,2,2 Trifluoroethyl Morpholine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of 3-(2,2,2-trifluoroethyl)morpholine. ajchem-a.comajrconline.org These methods can determine the molecule's optimized geometry, vibrational frequencies, and the distribution of electron density. nih.govias.ac.in

The presence of the highly electronegative fluorine atoms in the trifluoroethyl group significantly influences the electronic properties of the morpholine (B109124) ring. This electron-withdrawing effect reduces the electron density on the nitrogen atom, thereby lowering its basicity compared to non-fluorinated morpholine derivatives. frontiersin.org DFT calculations can quantify this effect by computing molecular electrostatic potential (MEP) maps, which visualize regions of positive and negative electrostatic potential on the molecule's surface.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides information about the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. For this compound, the LUMO is expected to be localized around the electron-deficient trifluoroethyl group, while the HOMO would likely be centered on the electron-rich regions of the morpholine ring, particularly the nitrogen and oxygen atoms.

Table 1: Key Aspects of Quantum Chemical Analysis

ParameterDescriptionSignificance for this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Confirms the chair conformation of the morpholine ring and the preferred orientation of the substituent.
Electron Density The spatial distribution of electrons within the molecule.Shows the electron-withdrawing effect of the CF3CH2- group, leading to reduced basicity of the nitrogen atom.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates the molecule's kinetic stability and susceptibility to electronic excitation.
MEP Map A visualization of the electrostatic potential on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for potential intermolecular interactions.

Conformational Analysis and Stereochemical Considerations

Conformational analysis studies the different spatial arrangements of a molecule that result from rotation around single bonds. ucalgary.ca For this compound, the six-membered morpholine ring adopts a chair conformation to minimize steric and torsional strain. researchgate.netutdallas.edu The trifluoroethyl substituent at the C3 position can occupy either an axial or an equatorial position.

Computational studies can calculate the relative energies of these two conformers. Generally, for substituted cyclohexanes and related heterocycles, the equatorial position is favored for bulky substituents to avoid unfavorable 1,3-diaxial interactions. utdallas.edu Therefore, the conformer with the 3-(2,2,2-trifluoroethyl) group in the equatorial position is predicted to be the most stable. The energy difference between the axial and equatorial conformers can be calculated to determine their relative populations at equilibrium. organicchemistrytutor.com

The C3 carbon atom is a stereocenter, meaning this compound exists as a pair of enantiomers: (R)-3-(2,2,2-trifluoroethyl)morpholine and (S)-3-(2,2,2-trifluoroethyl)morpholine. Computational methods are essential for studying these stereoisomers, as they can help predict chiroptical properties like optical rotation, which are used to distinguish between them experimentally.

Table 2: Chair Conformations of this compound

ConformerSubstituent PositionRelative StabilityKey Interactions
Equatorial The trifluoroethyl group points away from the ring.More stable (lower energy).Minimizes steric clash with axial hydrogens on C5 and the lone pair on the nitrogen.
Axial The trifluoroethyl group points up or down, parallel to the ring axis.Less stable (higher energy).Experiences 1,3-diaxial steric interactions with the axial hydrogen on C5.

Reaction Pathway Modeling and Energetics

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. rsc.org By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies for each step. nih.govresearchgate.net This information is vital for understanding reaction kinetics and for optimizing synthetic routes.

For the synthesis of this compound, reaction pathway modeling can be used to compare different synthetic strategies. For instance, in palladium-catalyzed carboamination reactions used to form substituted morpholines, DFT calculations can model the key steps such as oxidative addition, aminopalladation, and reductive elimination. nih.gov These models can explain the observed stereoselectivity of the reaction, for example, by comparing the energies of transition states leading to different stereoisomers. nih.govrsc.org

Modeling can also investigate the energetics of other potential reactions, such as the electrochemical synthesis of related trifluoroethyl-substituted morpholines. researchgate.net By calculating the free energy profile of the reaction, the most favorable pathway can be identified, guiding the development of more efficient and selective synthetic methods. frontiersin.org

Prediction of Molecular Properties and Interactions

A key application of computational chemistry is the in silico prediction of physicochemical properties that are important for applications in medicinal chemistry and materials science. nih.govmit.eduarxiv.orgcore.ac.uknih.gov For this compound, several key properties can be estimated computationally.

Lipophilicity (logP): This property measures a compound's solubility in lipids versus water and is crucial for predicting its pharmacokinetic behavior. The trifluoroethyl group is known to increase lipophilicity.

Aqueous Solubility (logS): This is another critical parameter for drug development.

pKa: The basicity of the morpholine nitrogen is a key determinant of its interaction with biological targets and its properties at physiological pH. The electron-withdrawing trifluoroethyl group is expected to lower the pKa of the nitrogen atom. frontiersin.org

Molecular Interactions: Computational models can simulate how this compound interacts with other molecules, such as water, solvents, or the active site of a protein. mdpi.com Molecular docking studies, for example, can predict the binding mode and affinity of the molecule to a biological target, which is essential for rational drug design.

Table 3: Predicted and Related Experimental Molecular Properties

PropertyPredicted Value for C6H10F3NOExperimental Value for 3-CF3-morpholineSource
Molecular Formula C6H10F3NOC5H8F3NO[N/A]
Molecular Weight 169.14 g/mol 155.11 g/mol [N/A]
XlogP (Predicted) 1.00.4PubChem
pKa (Predicted) ~6.5 - 7.56.75PubChem, nih.gov
logD at pH 7.4 N/A0.35 nih.gov
Predicted CCS [M+H]+ 132.6 ŲN/APubChem

Note: Data for 3-trifluoromethylmorpholine is provided for comparison as a closely related structure. CCS refers to the Collision Cross Section, a measure of an ion's size and shape in the gas phase.

Studies on Racemization and Hydrolysis Mechanisms

Understanding the stability of a chiral compound is critical, particularly for pharmaceutical applications where only one enantiomer may be active or safe. rsc.org Computational studies can model the mechanism and energy barrier for the racemization of this compound, which involves the inversion of the stereocenter at C3. manchester.ac.uk For amines, racemization can occur through pyramidal inversion of the nitrogen atom, although in a ring system like morpholine, this is part of the ring's conformational dynamics. Inversion at the C3 carbon would require a much higher energy process, such as a temporary deprotonation-reprotonation at C3 if a sufficiently strong base is present, forming a transient, achiral carbanion. nih.gov Computational modeling can determine the feasibility of such pathways by calculating the energy barriers involved.

Similarly, the hydrolytic stability of the molecule can be assessed. Hydrolysis would involve the cleavage of the C-O or C-N bonds within the morpholine ring. While ethers and secondary amines are generally stable to hydrolysis under neutral conditions, computational modeling can investigate the energetics of acid- or base-catalyzed ring-opening reactions. uantwerpen.be These studies calculate the energy profiles for potential mechanisms, such as the protonation of the ether oxygen or the amine nitrogen followed by nucleophilic attack by water, to predict the compound's stability under various pH conditions.

Advanced Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹⁹F, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 3-(2,2,2-Trifluoroethyl)morpholine, providing unambiguous information about the carbon-hydrogen framework and the fluorine environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the morpholine (B109124) ring and the trifluoroethyl side chain. The protons on the carbon adjacent to the fluorine atoms (-CH₂CF₃) would appear as a quartet due to coupling with the three fluorine atoms. The morpholine protons would present as a series of multiplets in the region typical for such heterocyclic systems.

¹⁹F NMR: The fluorine NMR spectrum offers a direct and sensitive method for observing the trifluoromethyl group. icpms.cz It is expected to show a single signal, a triplet, arising from coupling with the two adjacent protons of the ethyl group (³JHF). icpms.cz The chemical shift of this signal is characteristic of the -CF₃ group attached to a saturated carbon.

¹³C NMR: The carbon NMR spectrum would display six unique signals, corresponding to the six carbon atoms in the molecule. The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The adjacent methylene (B1212753) carbon (-CH₂-) would also show coupling to the fluorine atoms, typically as a quartet (²JCF). The remaining four carbons of the morpholine ring would have chemical shifts influenced by the neighboring oxygen and nitrogen atoms.

While specific, experimentally verified high-resolution spectra for this compound are not widely published, the expected patterns can be predicted based on data from analogous structures and general principles of NMR.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ) Range (ppm) Predicted Multiplicity Coupling Constant (J)
¹H NMR
-CH₂-CF₃ 3.0 - 3.5 Quartet (q) ³JHF ≈ 10 Hz
Morpholine H 2.5 - 4.0 Multiplets (m)
¹⁹F NMR
-CF₃ -65 to -75 Triplet (t) ³JHF ≈ 10 Hz
¹³C NMR
-CF₃ 120 - 130 Quartet (q) ¹JCF ≈ 275 Hz
-CH₂-CF₃ 35 - 45 Quartet (q) ²JCF ≈ 30 Hz

Note: The data in this table are predicted values based on general NMR principles and data from similar compounds. beilstein-journals.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and for gaining structural insights through its fragmentation pattern. rsc.org The nominal molecular weight of the compound is 169 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. rsc.org

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₆H₁₀F₃NO). savemyexams.com PubChem predicts a monoisotopic mass of 169.07144 Da. uni.lu Common adducts, such as [M+H]⁺ and [M+Na]⁺, are often observed, with predicted m/z values of 170.07872 and 192.06066, respectively. uni.lu

The fragmentation of the molecular ion provides a fingerprint that helps in structural confirmation. tutorchase.com Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom, a common fragmentation for amines.

Cleavage of the trifluoroethyl group: Loss of the -CH₂CF₃ side chain.

Ring-opening fragmentation: Characteristic fragmentation of the morpholine ring, often involving the loss of small neutral molecules like ethylene (B1197577) oxide. libretexts.org

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct / Ion Predicted m/z
[M]⁺ 169.07089
[M+H]⁺ 170.07872
[M+Na]⁺ 192.06066
[M+K]⁺ 208.03460

Source: Predicted data from PubChem. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique would provide precise data on bond lengths, bond angles, and the conformation of the morpholine ring and the trifluoroethyl side chain. It would also reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

As of now, a publicly available crystal structure for this compound has not been reported. If the compound can be crystallized, X-ray diffraction analysis would be invaluable for confirming the stereochemistry at the C3 position and understanding its solid-state architecture. google.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification and purity analysis of this compound.

Gas Chromatography (GC): Due to its likely volatility, GC is a suitable technique for assessing the purity of this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the main compound from any impurities or byproducts from the synthesis. The derivatization of compounds with 2,2,2-trifluoroethanol (B45653) for GC analysis is a known method, highlighting the suitability of the technique for molecules containing this moiety. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can also be used for purity assessment. A suitable column (e.g., C18) and a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used to separate the compound from non-volatile impurities.

These techniques are crucial for quality control, ensuring that the compound meets the required purity specifications for subsequent research and applications.

Advanced Physicochemical Characterization in Solution (e.g., pKa, LogD, Fluorescence)

Understanding the physicochemical properties of this compound is critical for its application, particularly in medicinal chemistry and materials science.

pKa: The morpholine moiety contains a secondary amine, which is basic. wikipedia.org The pKa of the conjugate acid (morpholinium ion) determines the extent of protonation at a given pH. The strongly electron-withdrawing trifluoroethyl group is expected to reduce the basicity of the nitrogen atom compared to unsubstituted morpholine, resulting in a lower pKa value.

LogD: The distribution coefficient (LogD) is a measure of the compound's lipophilicity at a specific pH. It is a key parameter in drug discovery for predicting absorption and distribution. The trifluoromethyl group typically increases lipophilicity. nih.gov The LogD₇.₄ (the log of the distribution coefficient at pH 7.4) would be a particularly relevant parameter.

Fluorescence: There is no information in the searched literature to suggest that this compound possesses intrinsic fluorescence properties. researchgate.net

Microscopic and Scattering Techniques for Nanostructure Analysis (e.g., DLS, TEM, SAXS in polymer contexts)

While microscopic and scattering techniques are not typically used to analyze small molecules like this compound directly, they are essential when the trifluoroethyl moiety is incorporated into larger structures, such as polymers. The related monomer, 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA), is widely used in polymerization-induced self-assembly (PISA). nih.govacs.org

When polymers containing TFEMA are synthesized, they can self-assemble into various nanostructures (e.g., spheres, worms, or vesicles) in solution. acs.org The characterization of these nanostructures heavily relies on the following techniques:

Dynamic Light Scattering (DLS): Used to determine the hydrodynamic radius and size distribution of the polymer nanoparticles in dispersion. researchgate.net

Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticle morphology, allowing for the confirmation of spherical, worm-like, or vesicular structures and the measurement of their dimensions. researchgate.netrsc.org

Small-Angle X-ray Scattering (SAXS): A powerful technique that gives information about the size, shape, and internal structure of nanoparticles in solution. nih.govrsc.org It can be used to confirm morphologies and provide detailed dimensional analysis that complements DLS and TEM data. acs.org

These techniques are crucial for controlling and understanding the properties of advanced materials derived from monomers containing the trifluoroethyl group.

Future Directions and Emerging Research Avenues

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly focusing on environmentally benign methodologies. For morpholine (B109124) synthesis, a promising green alternative to traditional methods involves the use of ethylene (B1197577) sulfate (B86663). chemrxiv.org Traditional routes often require multiple steps and the use of hazardous reagents. chemrxiv.org In contrast, a one or two-step, redox-neutral protocol using ethylene sulfate and potassium tert-butoxide offers a high-yielding and atom-economical pathway to morpholine derivatives from 1,2-amino alcohols. chemrxiv.org This approach minimizes waste and avoids toxic reagents like chloroacetyl chloride and the associated metal hydride reductions. chemrxiv.org

Future research will likely focus on adapting such greener methods for the synthesis of 3-(2,2,2-trifluoroethyl)morpholine. This would involve starting with a fluorinated 1,2-amino alcohol precursor and optimizing the reaction conditions to accommodate the electronic effects of the trifluoroethyl group. The development of a scalable and sustainable synthesis will be crucial for the wider application of this compound.

Exploration of Novel Reaction Methodologies and Catalysis

Recent years have seen a surge in the development of novel synthetic methods that could be applied to the synthesis of this compound and its analogs. These include:

Electrochemical Synthesis: An electrochemical intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols has been developed to produce CF3-containing morpholine derivatives. This method is attractive due to its mild reaction conditions and the use of the readily available Langlois reagent as the trifluoromethyl source. researchgate.netresearchgate.net

Photoredox Catalysis: This emerging field in organic synthesis offers new pathways for trifluoromethylation under mild conditions, often using visible light as a renewable energy source. researchgate.net

Advanced Catalytic Systems: The use of specific catalysts, such as BF3·Et2O and chiral iodine(III) reagents, has shown promise in the stereoselective synthesis of functionalized morpholines. d-nb.info Phase-transfer catalysis also presents a viable method for the synthesis of related structures. google.commdpi.com

Future investigations will likely explore the application of these cutting-edge catalytic systems to the synthesis of this compound, potentially enabling more efficient, selective, and scalable production.

MethodologyPotential Advantages for this compound SynthesisKey Reagents/Catalysts
Greener Synthesis Reduced waste, avoidance of toxic reagents, fewer synthetic steps. chemrxiv.orgEthylene sulfate, potassium tert-butoxide. chemrxiv.org
Electrochemical Synthesis Mild reaction conditions, use of readily available trifluoromethylating agents. researchgate.netresearchgate.netLanglois' reagent, Mn salts as redox mediators. researchgate.netacs.org
Photoredox Catalysis Use of visible light, mild conditions, access to novel reaction pathways. researchgate.netPhotoredox catalysts. researchgate.net
Advanced Catalysis High stereoselectivity and efficiency. d-nb.infoBF3·Et2O, chiral iodine(III) reagents. d-nb.info
Phase-Transfer Catalysis Facilitates reactions between different phases, potentially improving yield and selectivity. google.commdpi.comPhase-transfer catalysts (e.g., crown ethers, quaternary ammonium (B1175870) salts). google.com

Design of Advanced Fluorinated Morpholine Scaffolds for Chemical Biology Tools

The unique properties of the trifluoromethyl group, such as high electronegativity, metabolic stability, and its ability to modulate pKa and lipophilicity, make this compound an attractive scaffold for the development of chemical biology tools. beilstein-journals.org

Future research in this area could focus on:

¹⁹F NMR Probes: The fluorine atoms in the trifluoroethyl group can serve as a sensitive handle for ¹⁹F NMR studies. beilstein-journals.org By incorporating this morpholine derivative into larger molecules, researchers can probe protein-ligand interactions, monitor enzymatic reactions, and study the conformational changes of biomolecules. beilstein-journals.org

Bioisosteric Replacement: The trifluoroethyl group can act as a bioisostere for other chemical moieties, potentially improving the pharmacological properties of a drug candidate. The development of derivatives of this compound could lead to new therapeutic agents with enhanced efficacy and metabolic stability.

Targeted Covalent Inhibitors: The morpholine scaffold can be functionalized to create targeted covalent inhibitors, which are of growing interest in drug discovery. The trifluoroethyl group could play a role in modulating the reactivity and selectivity of such inhibitors.

The design and synthesis of functionalized derivatives of this compound will be key to unlocking its full potential as a versatile tool in chemical biology. gesundheitsindustrie-bw.de

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The incorporation of fluorinated building blocks into materials can lead to novel properties, and this compound could find applications in this interdisciplinary field. The morpholine moiety itself is known to participate in the formation of coordination compounds and supramolecular assemblies. engineering.org.cn

Emerging research avenues include:

Fluorinated Polymers and Materials: The trifluoroethyl group can impart unique properties such as hydrophobicity, thermal stability, and altered electronic characteristics to polymers. Investigating the polymerization of derivatives of this compound could lead to new materials with applications in coatings, membranes, or electronics.

Supramolecular Assemblies: The interplay of the polar morpholine ring and the fluorinated side chain could lead to interesting self-assembly behaviors. The study of the supramolecular chemistry of this compound and its derivatives could reveal novel gels, liquid crystals, or other organized structures.

Metal-Organic Frameworks (MOFs): The nitrogen atom of the morpholine ring can act as a ligand for metal ions, making it a potential component for the construction of MOFs. The presence of the trifluoroethyl group could influence the pore size, stability, and guest-binding properties of these materials.

Collaborations between synthetic chemists, materials scientists, and supramolecular chemists will be essential to explore these exciting possibilities.

Integration of Machine Learning and AI in Synthetic Design and Prediction

The complexity of organic synthesis, particularly for fluorinated compounds, makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI).

Future research will likely leverage these computational tools to:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can help chemists design more efficient synthetic routes to this compound and its derivatives. mdpi.com These tools can analyze vast reaction databases to suggest novel and unexpected synthetic pathways.

Reaction Optimization: ML models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a particular transformation. This can significantly reduce the time and resources required for experimental optimization.

Property Prediction: AI can be used to predict the physicochemical and biological properties of novel derivatives of this compound before they are synthesized. This can help to prioritize the synthesis of compounds with the most promising characteristics for a given application.

The integration of AI and machine learning into the research and development workflow will undoubtedly accelerate the discovery and application of new fluorinated morpholine scaffolds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,2,2-Trifluoroethyl)morpholine, and how can purity be maximized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate formation. For example, reacting 2,2,2-trifluoroethyl chloroformate with morpholine derivatives under anhydrous conditions at 0–5°C yields high-purity products. Solvent choice (e.g., dichloromethane or THF) and slow reagent addition minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>98%) .
  • Key Parameters : Monitor reaction temperature, stoichiometry, and solvent polarity. Use FTIR or inline NMR to track reaction progress.

Q. Which analytical techniques are critical for characterizing this compound?

  • Core Methods :

  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoroethyl group integrity (δ ≈ -70 ppm), while ¹H/¹³C NMR resolves morpholine ring conformation .
  • LC-MS : Confirms molecular weight (e.g., [M+H]⁺ = 202.15 g/mol) and detects trace impurities .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. How should researchers handle stability and storage of this compound?

  • Guidelines : Store in amber vials under inert gas (argon) at -20°C to prevent hydrolysis of the trifluoroethyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Use TLC or HPLC to monitor purity over time .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound?

  • Approach :

  • Docking Simulations : Use AutoDock Vina to model binding to target proteins (e.g., enzymes with hydrophobic pockets). The trifluoroethyl group enhances binding via fluorine-protein van der Waals interactions .
  • DFT Calculations : Analyze electron density maps to assess how the trifluoroethyl group influences molecular conformation and dipole moments .
    • Validation : Cross-validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For cytotoxicity, use MTT and ATP-based assays in parallel .
  • Metabolic Stability : Test liver microsomes from multiple species (human vs. rodent) to identify species-specific metabolism of the morpholine ring .
    • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., logP, solubility) impacting bioactivity discrepancies .

Q. How do structural analogs of this compound compare in SAR studies?

  • Design : Synthesize analogs with substituent variations (e.g., trifluoromethyl vs. difluoromethyl) on the morpholine ring.
  • Evaluation :

  • Pharmacokinetics : Compare metabolic half-lives in vitro (e.g., CYP450 inhibition assays). The trifluoroethyl group reduces basicity, enhancing membrane permeability .
  • Thermal Stability : Use DSC/TGA to correlate trifluoroethyl substitution with decomposition temperatures (>200°C for trifluoro vs. ~180°C for acetyl derivatives) .

Q. What experimental designs address conflicting spectral data during structure elucidation?

  • Resolution Tactics :

  • 2D NMR : HSQC and HMBC clarify ambiguous ¹H/¹³C signals (e.g., distinguishing morpholine ring protons from trifluoroethyl environments) .
  • Isotopic Labeling : Introduce ¹⁸O or ²H to trace unexpected peaks in mass spectra caused by adduct formation .

Methodological Considerations

  • Fluorine-Specific Effects : The trifluoroethyl group increases lipophilicity (logP ≈ 1.8) and metabolic resistance, but may introduce steric hindrance in binding pockets. Always compare with non-fluorinated analogs to isolate fluorine’s role .
  • Safety Protocols : Handle trifluoroethyl derivatives in fume hoods due to potential HF release during decomposition. Use fluorinated solvent waste disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.